REACTION_CXSMILES
|
C([N:5](CCC)[S:6]([CH:9]1[CH2:11][CH2:10]1)(=[O:8])=[O:7])(C)(C)C.[CH3:15][C:16]1(S(N)(=O)=O)C[CH2:17]1>>[CH2:15]([C:9]1([S:6]([NH2:5])(=[O:7])=[O:8])[CH2:10][CH2:11]1)[CH2:16][CH3:17]
|
Name
|
Compound 29a
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
N-tert-butyl-(1-propyl) cyclopropylsulfonamide
|
Quantity
|
42.2 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)N(S(=O)(=O)C1CC1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1(CC1)S(=O)(=O)N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The compound was recrystallized from EtOAc/hexanes as a white solid
|
Name
|
|
Type
|
|
Smiles
|
C(CC)C1(CC1)S(=O)(=O)N
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 80% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |